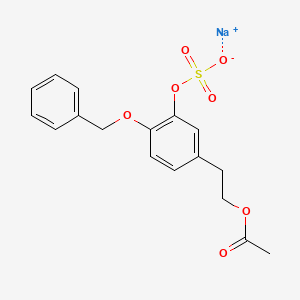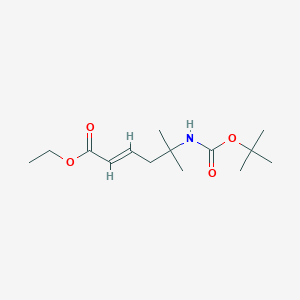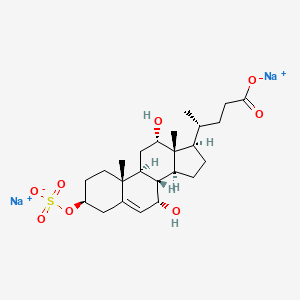
(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a modified form of cholic acid, which is one of the primary bile acids produced in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt typically involves multiple steps. The starting material is usually cholic acid. The hydroxyl groups at positions 7 and 12 are protected, and the hydroxyl group at position 3 is sulfonated using reagents like sulfur trioxide-pyridine complex. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes the use of automated reactors and purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketone derivatives.
Reduction: Produces hydroxyl derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol management.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It aids in the emulsification of fats, enhancing their digestion and absorption. The sulfooxy group increases its solubility, making it more effective in its biological roles.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound, which lacks the sulfooxy group.
Chenodeoxycholic Acid: Another primary bile acid with different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically.
Uniqueness
(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is unique due to its sulfooxy group, which enhances its solubility and potentially its biological activity compared to other bile acids.
Properties
Molecular Formula |
C24H36Na2O8S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3S,7S,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H38O8S.2Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(32-33(29,30)31)10-14(23)11-19(22)25;;/h11,13,15-20,22,25-26H,4-10,12H2,1-3H3,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t13-,15+,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
InChI Key |
JSSMLAULUZHAAB-SHYDJFCZSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(C=C4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)

![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)


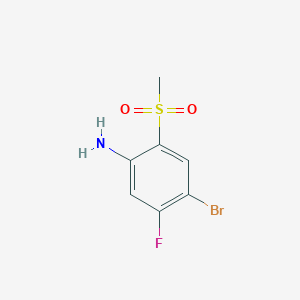
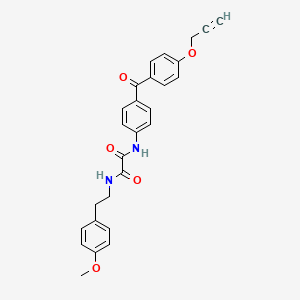
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
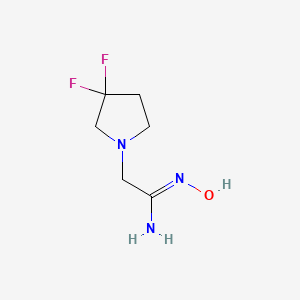
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
